Enhanced Lipophilicity (LogP) Compared to 4-tert-Butylcyclohexanol
3-(4-Tert-butylphenyl)cyclohexan-1-ol exhibits significantly higher lipophilicity (LogP ~4.00-4.50) than the structurally simpler 4-tert-butylcyclohexanol (LogP ~2.58-3.06) [1]. This difference arises from the addition of the phenyl ring, which increases hydrophobic surface area and impacts membrane permeability and organic phase partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.0026 (computed) ; predicted ACD/LogP = 4.50 |
| Comparator Or Baseline | 4-tert-Butylcyclohexanol: LogP = 2.5836 [1]; alternative source LogP = 3.06 |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.9 (target more lipophilic) |
| Conditions | Computational predictions; ACD/Labs Percepta Platform and vendor-reported LogP |
Why This Matters
Higher LogP influences solubility, membrane penetration, and extraction efficiency, making the target compound more suitable for applications requiring enhanced hydrophobic interactions.
- [1] BOC Sciences. 4-tert-Butylcyclohexanol, mixture of cis and trans (CAS 98-52-2): LogP 2.58360. Product Page. View Source
